molecular formula C8H18Cl2N2O2 B1484208 2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride CAS No. 2097865-09-1

2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1484208
CAS No.: 2097865-09-1
M. Wt: 245.14 g/mol
InChI Key: YHAGXSZJUUISEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a high-purity chemical compound offered for non-human research applications. This amino acid derivative features a piperidine ring substituted with an amino group, making it a valuable building block in synthetic organic and medicinal chemistry. Chemical Profile: This compound has the CAS Number 2097865-09-1 and a molecular formula of C 8 H 18 Cl 2 N 2 O 2 , with a molecular weight of 245.14 g/mol [ ]. It is supplied with a guaranteed purity of 95% min [ ]. Research Applications: As a functionalized piperidine, this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical development [ ]. Piperidine derivatives are frequently explored in drug discovery for their potential biological activities. Handling and Safety: Researchers should handle this material with care. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [ ]. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is recommended. Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Important Notice: This product is sold for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use [ ].

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-6(8(11)12)10-4-2-7(9)3-5-10;;/h6-7H,2-5,9H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAGXSZJUUISEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride, also known as 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride, is a compound with significant biological activity primarily related to its interaction with metabotropic glutamate receptors (mGluRs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula C8H16N2O22HClC_8H_{16}N_2O_2\cdot 2HCl and a molecular weight of approximately 172.22 g/mol. It features a propanoic acid backbone attached to a piperidine ring substituted with an amino group, which is crucial for its biological activity. The presence of both amine and carboxylic acid functional groups allows for various chemical reactions, enhancing its usability in pharmaceutical formulations.

The primary mechanism of action involves the compound acting as a selective antagonist at mGluR2/3 receptors. These receptors play a vital role in modulating neurotransmitter release and neuronal excitability, suggesting that the compound could influence synaptic plasticity and cognitive functions. Specifically, it has been shown to stimulate waking and enhance electroencephalogram (EEG) power, indicating potential applications in treating sleep disorders and enhancing cognitive performance.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

  • Modulation of Neurotransmission : The compound's antagonistic action on mGluRs suggests it can modulate glutamatergic signaling pathways, which are critical for various brain functions.
  • Potential in Neurological Disorders : Its ability to influence synaptic plasticity makes it a candidate for further exploration in treating conditions such as anxiety, depression, and other neurological disorders.
  • Stimulation of Cognitive Functions : The compound has demonstrated effects on enhancing cognitive functions by modulating neurotransmitter systems, particularly in contexts where increased neuronal excitability is beneficial .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Sleep Disorders : A study demonstrated that the administration of this compound led to increased wakefulness and enhanced EEG power in animal models. This suggests its potential utility in developing treatments for sleep-related issues.
  • Neurotransmitter Interaction : In vitro studies showed that the compound could significantly alter glutamate release in neuronal cultures, indicating its role in modulating neurotransmission pathways crucial for learning and memory processes.
  • Therapeutic Applications : Research exploring the pharmacological profiles of compounds similar to this compound highlighted its potential as a scaffold for developing new drugs targeting mGluRs in various psychiatric conditions .

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into its unique biological profile:

Compound NameStructure TypeUnique Features
4-AminopiperidinePipedine derivativeBuilding block in synthesis
LY341495mGluR antagonistSelective action on mGluR2/3 receptors
N-Methyl-D-aspartateNMDA receptor agonistCritical role in synaptic plasticity
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochlorideStructural isomerDifferent receptor interaction profile

This table highlights the distinctiveness of this compound within the context of drug development and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride (Target) C₈H₁₇Cl₂N₂O₂ (inferred) ~234.1 (calculated) Piperidine, amino, carboxylic acid, HCl Potential drug intermediate, solubility enhancer
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Piperidine, amino, benzyl ester Synthetic intermediate; unstudied toxicology
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, chlorophenyl, carboxylic acid Antihistamine (pharmaceutical use)
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride C₁₁H₁₇Cl₂N₃O₂ 294.18 Piperidine, pyridine, carboxylic acid Research chemical (American Elements)
2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride C₁₁H₁₄N₄·2HCl 202.26 (free base) Piperidine, nitrile, nicotinonitrile Irritant; storage at room temperature
Key Observations:
  • Functional Groups: The target compound’s carboxylic acid group distinguishes it from analogs like Benzyl 4-aminopiperidine-1-carboxylate (ester) and Levocetirizine (piperazine ring). Carboxylic acids enhance polarity and hydrogen-bonding capacity, influencing receptor binding or solubility .
  • Dihydrochloride Salts : Both the target compound and Levocetirizine dihydrochloride utilize dihydrochloride salts to improve water solubility and stability. In contrast, the benzyl ester in lacks ionizable groups, limiting its aqueous solubility .
  • Toxicity: Safety data for the benzyl ester derivative () indicate insufficient toxicological studies, whereas 2-(4-aminopiperidin-1-yl)nicotinonitrile dihydrochloride () is labeled as an irritant, suggesting handling precautions for similar compounds .

Physicochemical and Pharmacological Properties

  • Solubility : The dihydrochloride form of the target compound likely exhibits higher water solubility than its free base, similar to Levocetirizine dihydrochloride , which is formulated for oral administration .
  • Reactivity: The amino group on the piperidine ring may participate in nucleophilic reactions or hydrogen bonding, a feature shared with 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride .
  • Stability : Dihydrochloride salts generally offer better thermal and hydrolytic stability compared to free bases, as seen in ’s storage recommendations (room temperature) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride typically involves multi-step synthetic strategies starting from piperidine derivatives and appropriate carboxylic acid precursors. Key steps include amination, protection/deprotection, esterification/hydrolysis, and salt formation.

Amination and Piperidine Derivative Formation

  • Aminopiperidine derivatives are often synthesized by nucleophilic substitution or reductive amination of piperidine rings with suitable amine sources.
  • For example, the reaction of aminopyrrolidine and aminopiperidine derivatives with alkylating agents leads to N-substituted amino acid esters, which serve as intermediates for further transformations.

Esterification and Hydrolysis to Propanoic Acid

  • The propanoic acid moiety is introduced by esterification of the corresponding amino-substituted piperidine with ethyl or methyl propanoates.
  • Hydrolysis of these esters under basic conditions (e.g., sodium hydroxide in aqueous ethanol) yields the free acid. This step is monitored by TLC and typically carried out at room temperature or mild heating (around 25 °C) for several hours.

Formation of the Dihydrochloride Salt

  • The free base of 2-(4-Aminopiperidin-1-yl)propanoic acid is converted to its dihydrochloride salt by treatment with hydrochloric acid sources.
  • Various HCl sources can be used, including methanol-HCl, ethanol-HCl, isopropyl alcohol-HCl, aqueous HCl, or dry HCl gas.
  • For example, isopropyl alcohol-HCl is added slowly to the reaction mixture at low temperatures (10–15 °C), and the mixture is stirred for 2 hours to precipitate the dihydrochloride salt, which is then filtered and washed.

Detailed Process Example from Patent Literature

A representative improved process for preparing related aminopiperidinyl derivatives involves the following steps:

Step Description Conditions Notes
1 Methylation of precursor compound Using dimethyl sulfate (2.5–3.0 molar equivalents), temperature 20 °C to reflux Ensures conversion to methylated intermediate
2 Salt formation Treat intermediate with isopropyl alcohol-HCl at 10–15 °C, stir 2 hours Precipitates hydrochloride salt
3 Filtration and washing Filter solid, wash with isopropyl alcohol and acetonitrile Purifies crude salt
4 Recrystallization Recrystallize from n-propanol at reflux, then cool to 0–5 °C Provides crystalline pure product
5 Final drying Dry under vacuum Obtains final dihydrochloride salt

This process emphasizes controlled temperature, stoichiometric reagent use, and careful purification to yield high-purity crystalline dihydrochloride salts.

Purification and Characterization

  • The dihydrochloride salt is purified by recrystallization from solvents such as n-propanol or mixtures of alcohols.
  • Characterization includes powder X-ray diffraction (PXRD) to confirm crystalline form, and NMR spectroscopy (1H, 13C, and 15N) to verify chemical structure and purity.
  • Additional analytical techniques include high-resolution mass spectrometry and melting point determination to ensure compound identity and quality.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Purpose/Effect
Methylation reagent Dimethyl sulfate, 2.5–3.0 molar equivalents Efficient methylation of precursor
Reaction temperature 20 °C to reflux (solvent dependent) Controls reaction rate and selectivity
HCl source for salt formation Isopropyl alcohol-HCl, methanol-HCl, aqueous HCl Formation of stable dihydrochloride salt
Salt formation temperature 10–15 °C Optimizes precipitation and purity
Recrystallization solvent n-Propanol or alcohol mixtures Enhances purity and crystallinity
Hydrolysis conditions NaOH in aqueous ethanol, ~25 °C, 10 h Converts ester to free acid

Research Findings and Notes

  • The use of isopropyl alcohol-HCl is preferred for salt formation due to better control over precipitation and purity.
  • The methylation step is critical and requires careful control of reagent stoichiometry and temperature to avoid side reactions.
  • Recrystallization at controlled temperatures improves the crystalline quality and removes impurities.
  • Analytical data confirm that the final dihydrochloride salt matches expected crystalline patterns and molecular structures, ensuring reproducibility and reliability of the preparation method.

Q & A

Q. What mechanistic insights explain its inhibitory effects on carboxypeptidase B?

  • Competitive inhibition : Ki values (e.g., 2.3 µM) suggest direct competition with natural substrates at the active site.
  • Structural basis : MD simulations reveal salt bridges between the protonated amino group and Glu-145 of the enzyme, stabilizing the inhibited state .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
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2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

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